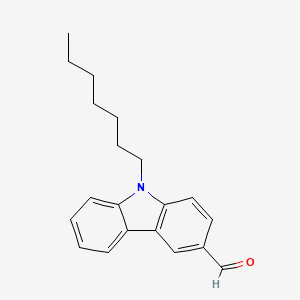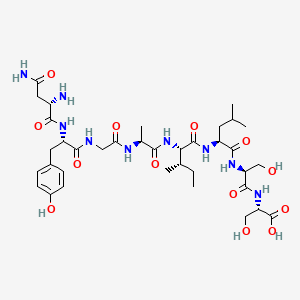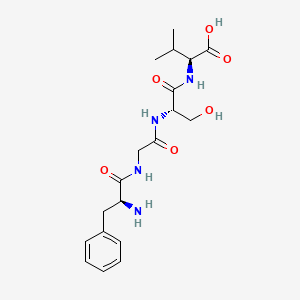
3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique combination of a chlorocyclopropane moiety and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanones: These compounds share the cyclopropane ring but differ in their substituents.
Pyranones: These compounds have the pyranone ring but lack the chlorocyclopropane moiety.
Uniqueness
3-(2-Chlorocyclopropane-1-carbonyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of both the chlorocyclopropane and pyranone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
823792-61-6 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-(2-chlorocyclopropanecarbonyl)-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C10H9ClO4/c1-4-2-7(12)8(10(14)15-4)9(13)5-3-6(5)11/h2,5-6,12H,3H2,1H3 |
InChI Key |
HRULWCOPUPZMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2CC2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)


![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)


![N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine](/img/structure/B14233930.png)


